tert-Butyl ((1-(2-aminoethyl)cyclobutyl)methyl)carbamate
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Overview
Description
tert-Butyl ((1-(2-aminoethyl)cyclobutyl)methyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyclobutyl ring, and an aminoethyl side chain. This compound is often used as a building block in organic synthesis and has applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1-(2-aminoethyl)cyclobutyl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with 1-(2-aminoethyl)cyclobutylmethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1-(2-aminoethyl)cyclobutyl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The aminoethyl side chain can be oxidized to form corresponding oxo derivatives.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the aminoethyl side chain.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Various substituted carbamates depending on the reagents used.
Scientific Research Applications
tert-Butyl ((1-(2-aminoethyl)cyclobutyl)methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl ((1-(2-aminoethyl)cyclobutyl)methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structure and functional groups. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-aminoethyl)-N-methylcarbamate
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
Uniqueness
tert-Butyl ((1-(2-aminoethyl)cyclobutyl)methyl)carbamate is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in medicinal chemistry and drug design.
Biological Activity
tert-Butyl ((1-(2-aminoethyl)cyclobutyl)methyl)carbamate is a carbamate derivative with notable potential in medicinal chemistry. Its unique structure, featuring a tert-butyl group, an aminoethyl group, and a cyclobutyl moiety, suggests diverse biological activities. This article explores the compound's biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C12H24N2O2
- Molecular Weight : 228.3 g/mol
- CAS Number : 2229108-77-2
- Purity : 95%
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activity. The aminoethyl and cyclobutyl groups enhance the compound’s binding affinity and specificity for certain targets, which may result in unique therapeutic effects.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that certain carbamate derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death pathways .
Neuroprotective Effects
The structural characteristics of this compound suggest potential neuroprotective effects. Compounds with similar functionalities have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. By targeting these enzymes, it could modulate physiological processes and provide therapeutic benefits in various conditions, including metabolic disorders and cancers .
Case Studies
- Cell Line Studies : In vitro studies using HEp-2 cell lines demonstrated that this compound exhibited significant cytotoxicity against RSV-infected cells. The cytopathic effect (CPE) inhibition method was employed to evaluate its efficacy, revealing promising results in reducing viral replication .
- Animal Models : Preliminary animal studies indicated that the compound could effectively reduce tumor growth in xenograft models, suggesting its potential as an anticancer agent. Dosage optimization revealed a dose-dependent response, with higher doses correlating with increased efficacy .
Comparative Analysis
To understand the uniqueness of this compound compared to other similar compounds, a comparison table is presented below:
Compound Name | Structure | Biological Activity | Notes |
---|---|---|---|
tert-Butyl carbamate | Simple carbamate | Moderate | Used in various organic syntheses |
N-Boc-ethylenediamine | Protected amine | High | Commonly used in peptide synthesis |
This compound | Complex structure | High potential | Unique interactions due to cyclobutyl group |
Properties
Molecular Formula |
C12H24N2O2 |
---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl N-[[1-(2-aminoethyl)cyclobutyl]methyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(7-8-13)5-4-6-12/h4-9,13H2,1-3H3,(H,14,15) |
InChI Key |
CEUZCXIDIWNZRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC1)CCN |
Origin of Product |
United States |
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